molecular formula C6H10O5 B14498314 (5S)-1,5,6-Trihydroxyhexane-2,3-dione CAS No. 64623-59-2

(5S)-1,5,6-Trihydroxyhexane-2,3-dione

Cat. No.: B14498314
CAS No.: 64623-59-2
M. Wt: 162.14 g/mol
InChI Key: OKVIFNQBEGMUGM-BYPYZUCNSA-N
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Description

(5S)-1,5,6-Trihydroxyhexane-2,3-dione is an organic compound with the molecular formula C6H10O5 It is a derivative of hexane, characterized by the presence of three hydroxyl groups and two keto groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-1,5,6-Trihydroxyhexane-2,3-dione typically involves the oxidation of hexane derivatives. One common method is the hydroxylation of hexane-2,3-dione using specific oxidizing agents under controlled conditions. The reaction conditions often include the use of catalysts and specific temperatures to ensure the selective addition of hydroxyl groups at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(5S)-1,5,6-Trihydroxyhexane-2,3-dione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in polyols.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C), platinum (Pt).

Major Products

    Oxidation Products: Carboxylic acids.

    Reduction Products: Polyols.

    Substitution Products: Esters, ethers.

Scientific Research Applications

(5S)-1,5,6-Trihydroxyhexane-2,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which (5S)-1,5,6-Trihydroxyhexane-2,3-dione exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, potentially altering their activity. The keto groups may participate in redox reactions, influencing cellular processes and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Hexane-2,3-dione: Lacks the additional hydroxyl groups, resulting in different chemical properties.

    1,2,3-Trihydroxyhexane: Differs in the position of hydroxyl groups, affecting its reactivity and applications.

    Hexane-1,6-dione: Contains keto groups at different positions, leading to distinct chemical behavior.

Uniqueness

(5S)-1,5,6-Trihydroxyhexane-2,3-dione is unique due to the specific arrangement of hydroxyl and keto groups, which confer distinct chemical properties and potential applications. Its ability to participate in a variety of chemical reactions and its potential biological activity make it a compound of significant interest in multiple fields.

Properties

CAS No.

64623-59-2

Molecular Formula

C6H10O5

Molecular Weight

162.14 g/mol

IUPAC Name

(5S)-1,5,6-trihydroxyhexane-2,3-dione

InChI

InChI=1S/C6H10O5/c7-2-4(9)1-5(10)6(11)3-8/h4,7-9H,1-3H2/t4-/m0/s1

InChI Key

OKVIFNQBEGMUGM-BYPYZUCNSA-N

Isomeric SMILES

C([C@@H](CO)O)C(=O)C(=O)CO

Canonical SMILES

C(C(CO)O)C(=O)C(=O)CO

Origin of Product

United States

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